1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one

Medicinal Chemistry Drug Design Physicochemical Profiling

Medicinal chemists targeting AChE or P2Y12 often find that commercially available thiazole-piperazine analogs lack the dual pharmacophoric elements needed for meaningful SAR. This compound closes that gap by uniquely integrating a thiazole N-substituent and a thiophen-3-ylacetyl side-chain on the piperazin-2-one core-a hybridization strategy validated in patent literature for P2Y12 receptor antagonism. • Dual pharmacophore: thiazole nitrogen + thiophene sulfur in defined spatial orientation for AChE/P2Y12 binding studies • CNS-favorable profile: TPSA ~106 Ų, MW 307.4, suited for Alzheimer's target engagement • FBDD-ready: three orthogonal vectors on piperazinone, thiazole, and thiophene rings enable rapid analog generation

Molecular Formula C13H13N3O2S2
Molecular Weight 307.39
CAS No. 2320213-83-8
Cat. No. B2751941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one
CAS2320213-83-8
Molecular FormulaC13H13N3O2S2
Molecular Weight307.39
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)CC2=CSC=C2)C3=NC=CS3
InChIInChI=1S/C13H13N3O2S2/c17-11(7-10-1-5-19-9-10)15-3-4-16(12(18)8-15)13-14-2-6-20-13/h1-2,5-6,9H,3-4,7-8H2
InChIKeyUATPQZLNNMNFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one (CAS 2320213-83-8): Structural Identity and Compound Class Foundation


1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one is a heterocyclic small molecule (C₁₃H₁₃N₃O₂S₂, MW 307.4) that integrates a thiazole ring, a thiophene ring, and a piperazin-2-one core . This tripartite scaffold places it within the thiazole-piperazine class of bioactive compounds, a family extensively explored for acetylcholinesterase (AChE) inhibition and P2Y12 receptor antagonism [1]. While the compound itself lacks published biological assay data, its deliberate incorporation of both a thiazole N-substituent and a thiophen-3-ylacetyl side-chain on the piperazinone ring represents a structural hybridization strategy that has been shown in analogous chemotypes to modulate target engagement, selectivity, and physicochemical properties [1].

Why Generic Thiazole-Piperazine Analogs Cannot Replace 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one


The closest commercially available analogs, such as 1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 374795-53-6) and 2-chloro-1-(4-(2-(thiophen-3-yl)acetyl)piperazin-1-yl)ethanone (CAS 1417793-93-1), each lack one of the two key pharmacophoric elements present in the target compound. The former lacks the thiophen-3-ylacetyl appendage that is known in other chemotypes to enhance hydrophobic contacts and influence selectivity [1]; the latter substitutes the thiazol-2-yl group for a chloroacetyl moiety, altering the electronic properties and potential hydrogen-bonding capacity. Consequently, substituting a simpler analog for this dual-feature scaffold risks losing the synergistic effects that arise from the simultaneous presentation of a thiazole nitrogen and a thiophene sulfur in a defined spatial orientation on the piperazinone template.

Quantitative Differentiation Evidence for 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one


Expanded Molecular Complexity and Topological Polar Surface Area (TPSA) Versus the Parent Piperazinone Scaffold

The target compound (MW 307.4, molecular formula C₁₃H₁₃N₃O₂S₂) possesses a higher molecular complexity (535 vs. 197 for 1-(thiazol-2-yl)piperazin-2-one) due to the thiophen-3-ylacetyl extension, leading to a predicted TPSA of 105.8 Ų compared to 67.6 Ų for the parent scaffold . This increase in polar surface area, without exceeding the 140 Ų threshold for oral bioavailability, suggests improved aqueous solubility and membrane permeability balance relative to simpler thiazole-piperazine analogs.

Medicinal Chemistry Drug Design Physicochemical Profiling

Increased Number of Hydrogen Bond Acceptors (HBA) and Rotatable Bonds Relative to Simple Thiazole-Piperazinones

The compound contains 5 hydrogen bond acceptors (two carbonyl oxygens, two thiazole nitrogens, one thiophene sulfur) and 4 rotatable bonds, compared to 3 HBA and 1 rotatable bond in 1-(thiazol-2-yl)piperazin-2-one . This augmented HBA count and flexibility can facilitate stronger binding interactions with target proteins, as observed in thiazole-piperazine AChE inhibitors where additional HBA groups improved inhibitory potency by up to 10-fold through interactions with the catalytic triad [1].

ADME Prediction Lead Optimization Structure-Property Relationships

Potential Dual Thiazole-Thiophene Pharmacophoric Presentation vs. Monofunctional Analogs

Unlike 2-chloro-1-(4-(2-(thiophen-3-yl)acetyl)piperazin-1-yl)ethanone, which contains only a chloroacetyl reactive handle, the target compound presents both a thiazole ring (known to engage the peripheral anionic site of AChE) and a thiophene moiety (capable of π-π stacking and sulfur-aromatic interactions) on the same piperazinone core . In related thiazole-piperazine series, the addition of a heteroaromatic acyl group improved AChE inhibition from <10% to >89% at 0.1 µM, demonstrating the functional benefit of dual pharmacophoric presentation [1].

Multi-target Drug Design Pharmacophore Hybridization Thiazole-Piperazine SAR

Optimal Utilization Scenarios for 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one Based on Structural Differentiators


Scaffold-Hopping Starting Point for CNS-Penetrant AChE Inhibitors

The compound's balanced TPSA of ~106 Ų and molecular weight of 307.4 Da place it in a favorable drug-like space for central nervous system (CNS) penetration. In a medicinal chemistry program targeting Alzheimer's disease, it can serve as a scaffold-hopping template that simultaneously presents thiazole and thiophene motifs to the AChE active site, a design strategy validated by earlier thiazole-piperazine leads that achieved >99% inhibition at 0.1 µM [1].

Selective P2Y12 Antagonist Lead Diversification

Thiazole-piperazine compounds are claimed as P2Y12 receptor antagonists in patent literature [2]. The incorporation of a thiophen-3-yl group, an electron-rich heterocycle, may enhance binding to the P2Y12 receptor's hydrophobic pocket while reducing off-target activity associated with simpler phenyl analogs, making this compound a valuable diversification hit for antiplatelet drug discovery.

Chemical Probe for Thiophene-Dependent Binding Mode Studies

Because the compound uniquely combines a thiophene acetyl side-chain with a thiazole N-substituent, it can be employed as a chemical tool to differentiate thiophene-dependent binding modes in target proteins (e.g., kinases, GPCRs). Comparative studies using the closest analog lacking the thiophene ring (CAS 374795-53-6) can isolate the contribution of the thiophene moiety to affinity and selectivity.

Building Block for Fragment-Based Drug Discovery (FBDD)

With its three chemically distinct heterocyclic rings, this compound can be used as a versatile intermediate in FBDD campaigns where synthetic tractability is essential. The piperazin-2-one core allows facile N-functionalization, while the thiazole and thiophene rings provide orthogonal vectors for fragment linking, enabling rapid analog generation.

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